N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide is a sulfonamide compound featuring a piperidine ring. This compound has garnered attention in scientific research due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide typically involves the reaction of 1-benzylpiperidine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antiproliferative effects.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another compound with a piperidine ring and benzyl group, used in similar research contexts.
4-Benzylpiperidine: Known for its activity as a monoamine releasing agent.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to other benzylpiperidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on receptor interactions, enzyme inhibition, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring, which is known for its role in various pharmacological activities. The sulfonamide moiety contributes to its biological properties, particularly in enzyme inhibition.
1. Receptor Interactions
Research indicates that derivatives of benzylpiperidine compounds exhibit significant affinity for sigma receptors, particularly sigma1 receptors. For instance, a related compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated a high affinity with Ki values of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors . This suggests that this compound may also interact with these receptors, potentially influencing neuropharmacological pathways.
2. Enzyme Inhibition
The compound has been explored for its inhibitory effects on various enzymes. Notably, studies on related sulfonamide derivatives have shown promising results as inhibitors of monoamine oxidases (MAO-A and MAO-B). For example, certain benzimidazole derivatives were identified as selective inhibitors of hMAO-A, suggesting that similar structural motifs in this compound could confer similar inhibitory properties .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on related compounds, highlighting how modifications in the structure influence biological activity. The introduction of different substituents on the aromatic ring or variations in the piperidine structure can significantly alter receptor affinity and enzyme inhibition profiles. The findings indicate that specific substitutions enhance selectivity for sigma receptors while maintaining low toxicity profiles .
Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | MAO Inhibition | Toxicity |
---|---|---|---|---|
A | 3.90 | 240 | Moderate | Low |
B | 5.00 | 300 | High | Non-toxic |
C | 2.50 | 150 | Low | Low |
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of piperidine derivatives, it was found that compounds with high sigma receptor affinity exhibited anxiolytic-like effects in animal models. This suggests that this compound could potentially be developed into a therapeutic agent for anxiety disorders .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-2-12-21(19,20)17-13-15-8-10-18(11-9-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXNPWZKCIKGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.